

An In-depth Technical Guide to Bathophenanthroline in Analytical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bathophenanthroline**

Cat. No.: **B157979**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and analytical applications of **Bathophenanthroline** (4,7-diphenyl-1,10-phenanthroline), a key reagent in the field of analytical chemistry.

Introduction: Discovery and Historical Significance

Bathophenanthroline, a derivative of 1,10-phenanthroline, was first synthesized by Francis H. Case.[1] Its significance as a highly sensitive and specific reagent for the determination of iron was established through the work of G. Frederick Smith, McCurdy, and Diehl.[1][2] The name "**Bathophenanthroline**" was given to the compound due to the bathochromic shift (shift to a longer wavelength) observed in the absorption maximum of its ferrous complex (533 nm) compared to the 1,10-phenanthroline-iron(II) complex (510 nm).[1][2]

The development of **Bathophenanthroline** was part of a broader effort in the mid-20th century, led by researchers like G. Frederick Smith, to systematically study substituted 1,10-phenanthroline and 2,2'-bipyridine derivatives to create tailored analytical reagents.[1][3] This research led to the creation of other important reagents like bathocuproine for copper determination.[1] **Bathophenanthroline**'s high sensitivity and the ability to extract its iron(II) complex into immiscible organic solvents significantly improved the determination of trace amounts of iron, particularly in water analysis.[1]

Physicochemical Properties and Analytical Characteristics

Bathophenanthroline is a white to yellowish crystalline powder.^[4] It is sparingly soluble in water but soluble in various organic solvents such as ethanol, benzene, and acetone.^{[5][6][7]} Its key application in analytical chemistry stems from its ability to form a stable, intensely colored complex with ferrous iron (Fe(II)).

Table 1: Physicochemical Properties of **Bathophenanthroline**

Property	Value	Reference
Chemical Formula	$C_{24}H_{16}N_2$	[4]
Molecular Weight	332.41 g/mol	[8][9]
Melting Point	218-220 °C	[4]
Appearance	White to yellow to pinkish crystalline powder, crystals or crystalline mass	[4]
Solubility	Soluble in organic solvents. Slightly soluble in acidic aqueous solutions. Insoluble in neutral or alkaline solutions.	[4]
Absorbance Peak (λ_{max})	277 nm	[8]

The reaction between **Bathophenanthroline** and Fe(II) results in the formation of a tris-complex, $[Fe(C_{24}H_{16}N_2)_3]^{2+}$, which has a characteristic magenta color.^[5] This complex is stable over a wide pH range (2 to 9).^[1]

Table 2: Analytical Characteristics of the Fe(II)-**Bathophenanthroline** Complex

Parameter	Value	Solvent	Reference
Wavelength of Max. Absorbance (λ_{max})	533 nm	Isoamyl alcohol	[1] [2] [10]
Molar Absorptivity (ϵ)	22,400 L mol ⁻¹ cm ⁻¹	Not specified	[11]
	22,350 L mol ⁻¹ cm ⁻¹	Isoamyl alcohol	[2] [12] [13]
	22,140 L mol ⁻¹ cm ⁻¹	70% water-30% ethyl alcohol	[2]
	23,300 L mol ⁻¹ cm ⁻¹	Nitrobenzene	[2]
Formation Constant ($\log K$)	14.9	Not specified	[14]
Detection Limit (Fluorescence Quenching)	19 nM	50% ethanol	[15]

Experimental Protocols

Several synthetic routes for **Bathophenanthroline** have been reported. A common method involves the reaction of 3-chloropropiophenone with o-phenylenediamine in the presence of an acid catalyst.[\[16\]](#)

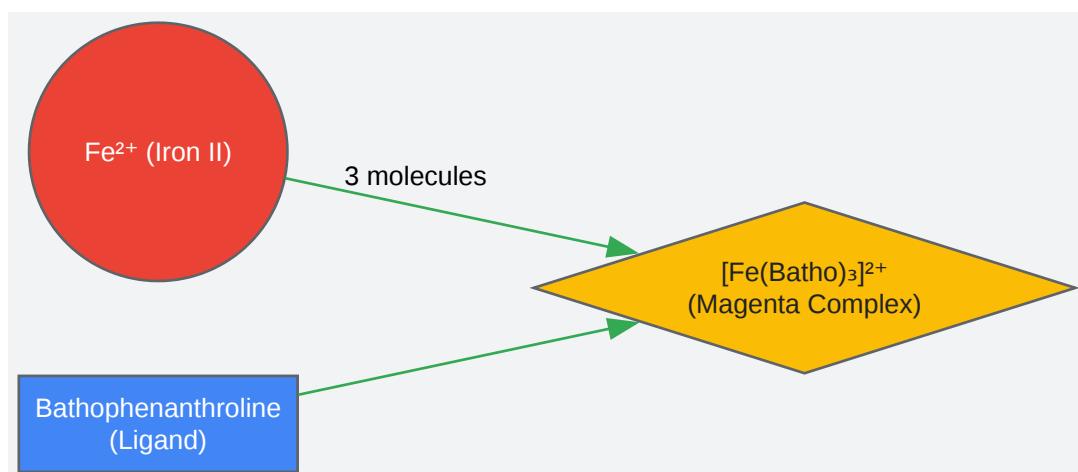
Protocol:

- A solution of 3-chloropropiophenone (0.4 mol/L) and o-phenylenediamine (0.2 mol/L) in a mixed acid solution (30% hydrochloric acid, 20% hydroiodic acid) is prepared.[\[16\]](#)
- This solution is pumped into a microchannel reactor at a rate of 30 ml/min.[\[16\]](#)
- The reactor is maintained at a constant temperature of 100 °C for 20 minutes.[\[16\]](#)
- The effluent from the reactor is cooled.
- The cooled solution is filtered, and the resulting filter cake is rinsed twice with ammonia.[\[16\]](#)

- The product is dried to yield a yellow solid.[16]

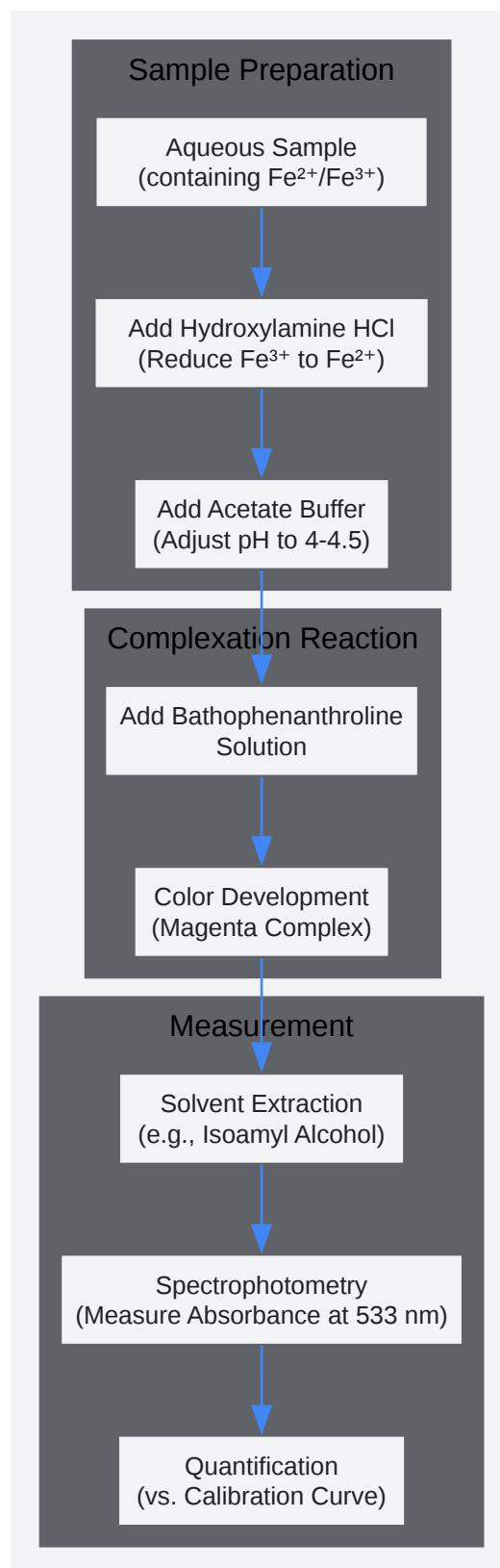
This protocol outlines the determination of ferrous iron in an aqueous sample.

Reagents:


- Standard Iron Solution (e.g., 0.0500 g of iron per 500 mL): Prepared by dissolving a known amount of ferrous ammonium sulfate $[\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$ in deionized water containing a small amount of sulfuric acid to prevent oxidation.[17]
- Hydroxylamine Hydrochloride Solution (10% w/v): Used to reduce any ferric iron (Fe(III)) to ferrous iron (Fe(II)).[17]
- Acetate Buffer Solution (pH ~4-5): To maintain the optimal pH for complex formation.[17]
- **Bathophenanthroline** Solution (e.g., 0.1% in ethanol): The chromogenic reagent.[17]
- Organic Solvent for Extraction (e.g., isoamyl alcohol or n-hexyl alcohol): Used to extract the Fe(II)-**Bathophenanthroline** complex.[1][10]

Procedure:

- Sample Preparation: An aliquot of the sample containing iron is transferred to a volumetric flask.
- Reduction of Fe(III): Add hydroxylamine hydrochloride solution and allow sufficient time (e.g., 5-10 minutes) for the complete reduction of any Fe(III) to Fe(II).[17]
- pH Adjustment: Add acetate buffer solution to adjust the pH to the optimal range for complex formation (pH 4-4.5).[10]
- Complex Formation: Add the **Bathophenanthroline** solution and mix thoroughly. Allow time for the color to develop completely (e.g., 10 minutes).[17]
- Extraction (Optional but recommended for high sensitivity): Add a measured volume of an immiscible organic solvent (e.g., isoamyl alcohol). Shake vigorously to extract the colored complex into the organic layer.[1] Allow the phases to separate.


- Spectrophotometric Measurement: Measure the absorbance of the solution (or the organic extract) at the wavelength of maximum absorbance (approximately 533 nm) using a spectrophotometer.[1][10] A blank solution, prepared in the same manner but without the iron standard, should be used to zero the instrument.[17]
- Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions.[17]

Visualizations

[Click to download full resolution via product page](#)

Caption: Chelation of Ferrous Iron by **Bathophenanthroline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectrophotometric Iron Determination.

Applications in Research and Industry

Bathophenanthroline and its sulfonated, water-soluble derivative (**Bathophenanthroline** disulfonic acid) are widely used in various fields:

- Environmental Monitoring: Determination of iron in water, including municipal water supplies and boiler water.[1][10]
- Clinical Chemistry: Analysis of iron in biological samples.[4]
- Materials Science: Used as a scavenger to remove trace iron and copper from reagents. It also finds application as a buffer layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[4]
- Biochemistry: Employed in assays to study metalloproteins and enzyme activities.[18] More recently, HPLC methods using **Bathophenanthroline** disulfonate have been developed for the analysis of extracellular iron in microdialysis samples from brain tissue.[19][20]

Interferences

Several metal ions can potentially form complexes with **Bathophenanthroline**, including manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[10] However, the selectivity for iron(II) is significantly enhanced by carrying out the reaction at a pH of 4.0 to 4.5 and using an extraction step. At this pH, most other metal complexes are colorless and not extractable into the organic solvent, with the exception of the cuprous copper complex. The interference from copper can be minimized by using an excess of **Bathophenanthroline**.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. api.pageplace.de [api.pageplace.de]
- 4. Bathophenanthroline | 1662-01-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. irongalllink.org [irongalllink.org]
- 8. Absorption [Bathophenanthroline] | AAT Bioquest [aatbio.com]
- 9. mpbio.com [mpbio.com]
- 10. NEMI Method Summary - D1068D [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 13. Solved Bathophenanthroline is a compound that forms a red | Chegg.com [chegg.com]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. Bathophenanthroline synthesis - chemicalbook [chemicalbook.com]
- 17. csun.edu [csun.edu]
- 18. chemimpex.com [chemimpex.com]
- 19. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bathophenanthroline in Analytical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157979#discovery-and-history-of-bathophenanthroline-in-analytical-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com